1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate
Description
Properties
CAS No. |
112750-45-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-O'-ethyl 1-O-methyl cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-14-9(12)10(8(11)13-2)6-4-5-7-10/h3-7H2,1-2H3 |
InChI Key |
WFHDTRDJLBERFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Dialkyl Malonate with Dihaloalkanes
A common approach involves reacting a dialkyl malonate (e.g., diethyl malonate) with a 1,2-dihaloalkane (such as 1,2-dichloroethane or 1,2-dichloropropane) in the presence of finely divided potassium carbonate as a base in DMF or DMAc solvent. The reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the cyclopentane ring bearing dicarboxylate ester groups.
-
- Temperature range: 90° to 160° C, preferably 110° to 130° C.
- Reaction time: 5 to 15 hours depending on substrate.
- Potassium carbonate particle size: 85% < 0.1 mm, 70% < 0.05 mm for optimal reactivity.
- Solvent volume minimized to reduce waste and improve yield.
- Water formed during the reaction is removed azeotropically, often using the dihaloalkane as an entrainment agent.
-
- Diethyl malonate (2.0 mol) + 1,2-dichloroethane (13.2 mol) + potassium carbonate (4.8 mol) in DMF.
- Heated to 115° C with gradual addition of malonate over 3 hours.
- Reaction completes in 6 hours with CO2 release and water separation.
- Product isolated by distillation and purification.
This method yields cyclopentane-1,1-dicarboxylate esters with high efficiency (80–85% theoretical yield) and avoids the need for phase transfer catalysts.
Esterification of Cyclopentane-1,1-dicarboxylic Acid
Alternatively, the esterification of cyclopentane-1,1-dicarboxylic acid with appropriate alcohols (ethanol and methanol or their derivatives) in the presence of catalysts such as butyl titanate can be used to obtain the target diester.
- Typical procedure:
- Cyclopentane-1,1-dicarboxylic acid is refluxed with ethanol and methanol in the presence of a catalyst.
- Methanol is distilled off under reflux to drive the equilibrium toward ester formation.
- Reaction monitored by temperature and distillation profile.
- Product purified by standard techniques such as distillation under reduced pressure.
This method is useful for modifying ester groups on the cyclopentane ring to achieve the desired ethyl and methyl substitution pattern.
Alternative Cyclopentane Dicarboxylate Synthesis
Literature reports describe multi-step syntheses involving:
- Bromination of cyclohexanone derivatives.
- Conversion to dibromo intermediates.
- Cyanide substitution followed by hydrolysis to form dicarboxylic acids.
- Subsequent esterification to yield cyclopentane dicarboxylate esters.
Though more complex, these methods provide access to stereochemically defined cyclopentane dicarboxylic acid esters and can be adapted for the ethyl/methyl substituted target compound.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1: Cyclization of Dialkyl Malonate | Method 2: Direct Esterification of Acid | Method 3: Multi-step Bromination & Hydrolysis |
|---|---|---|---|
| Starting materials | Diethyl malonate, 1,2-dihaloalkane, K2CO3 | Cyclopentane-1,1-dicarboxylic acid, alcohols | Cyclohexanone derivatives, bromine, cyanide |
| Solvent | DMF or DMAc | Alcohol solvent (ethanol, methanol) | Various organic solvents |
| Catalyst/Base | Potassium carbonate (fine powder) | Butyl titanate or acid catalyst | Sodium cyanide, acid hydrolysis conditions |
| Reaction temperature | 90–160 °C (opt. 110–130 °C) | Reflux temperature of alcohol | Reflux and hydrolysis temperatures |
| Reaction time | 5–15 hours | Several hours to reflux completion | Multiple steps, total days |
| Yield (approximate) | 80–85% theoretical | High, dependent on esterification extent | Moderate, cumulative over steps |
| Product isolation | Distillation, phase separation | Distillation under reduced pressure | Filtration, recrystallization |
| Advantages | High yield, no phase transfer catalyst | Direct ester formation, simple setup | Stereochemical control possible |
| Disadvantages | Requires careful particle size control | Requires pure acid precursor | Lengthy, multiple purification steps |
Research Findings and Notes
- The use of finely divided potassium carbonate with controlled particle size is critical for efficient cyclization and high yields.
- Azeotropic removal of water formed during ester formation improves conversion and purity.
- The choice of solvent (DMF or DMAc) balances solubility and reaction kinetics.
- Phase transfer catalysts are unnecessary under optimized conditions, simplifying the process.
- Multi-step syntheses allow for stereochemical control but are more time-consuming and less practical for large scale.
- Direct esterification methods are straightforward but depend on availability of the cyclopentane-1,1-dicarboxylic acid precursor.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Chemistry
Synthetic Intermediates
- 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical transformations, including cyclization reactions that lead to the formation of biologically active compounds .
Study of Reaction Mechanisms
- The compound has been employed in studies examining reaction mechanisms involving cyclization and rearrangement processes. Its unique structural features allow researchers to explore the effects of sterics and electronics on reaction pathways .
Pharmaceutical Applications
Drug Development
- In medicinal chemistry, derivatives of cyclopentane dicarboxylates have shown potential as pharmacological agents. Research indicates that certain derivatives exhibit anti-inflammatory and analgesic properties. For instance, modifications to the ester functional groups can enhance bioactivity and selectivity toward specific biological targets .
Case Study: Analgesic Properties
- A study demonstrated that specific derivatives of this compound exhibited significant analgesic effects in animal models. The mechanism was attributed to their ability to modulate pain pathways via interaction with opioid receptors .
Materials Science Applications
Polymer Synthesis
- The compound is also explored for its potential in polymer chemistry. It can be incorporated into polymer backbones to modify physical properties such as flexibility and thermal stability. Its use as a plasticizer in polymer formulations has been investigated, showing improvements in processing characteristics .
Case Study: Polymer Blends
- Research on blends of polyvinyl chloride (PVC) with this compound indicated enhanced mechanical properties compared to pure PVC. The presence of this compound improved impact resistance and thermal stability, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-ethyl 1-methyl cyclopentane-1,1-dicarboxylate with its diethyl and dimethyl analogs:
Key Observations :
- Molecular Weight : The ethyl-methyl derivative falls between the diethyl (214.26) and dimethyl (184.19) variants.
- Boiling Point : Larger ester groups (e.g., ethyl) increase molecular weight and boiling points due to enhanced van der Waals interactions.
- Lipophilicity : The ethyl group contributes higher lipophilicity compared to methyl, influencing solubility in organic solvents.
Catalytic Reactions
- Diethyl Analogs : Used in Pd-catalyzed intramolecular additions to alkynes, forming complex cyclopentane derivatives (e.g., ). Ethyl esters may slow reaction rates due to steric hindrance compared to methyl esters.
- Dimethyl Analogs: Employed in gold(I)-catalyzed aminocyclization of enynes, yielding aminated products in moderate yields (51%) . Smaller methyl groups likely enhance substrate accessibility in sterically demanding reactions.
- Ethyl-Methyl Derivative : Expected to exhibit intermediate reactivity, balancing steric effects and electronic properties.
Enzyme Interactions
- Ester modifications significantly impact enzyme recognition. For example, P450revI loses activity when the C1 carboxyl group of RM-T is esterified (methyl or ethyl), highlighting the critical role of free carboxyl groups in substrate binding .
Stability and Functional Group Effects
- Thermal Stability : Diethyl esters exhibit higher thermal stability (boiling point 246°C) compared to dimethyl analogs, attributed to stronger intermolecular forces . The ethyl-methyl variant likely shares this trend.
- Hydrolytic Sensitivity : Methyl esters are generally more hydrolytically labile than ethyl esters under basic conditions due to shorter alkyl chains. This property can be exploited for selective deprotection in multistep syntheses.
Industrial Relevance
- Diethyl and dimethyl derivatives are commercially available (e.g., Career Henan Chemical Co., Aladdin Scientific) with prices ranging from USD1.00/g for diethyl variants . The ethyl-methyl variant is less commonly reported, suggesting niche applications or synthetic challenges.
Biological Activity
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate (EMCD) is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological properties of EMCD, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C10H16O4
- Molecular Weight : 192.24 g/mol
- CAS Number : 14175440
The structure of EMCD includes a cyclopentane ring with two carboxylate groups, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that EMCD exhibits several biological activities, primarily focusing on antimicrobial and anti-inflammatory effects. The following sections detail these activities supported by case studies and experimental findings.
Antimicrobial Activity
EMCD has been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : In vitro experiments demonstrated that EMCD showed significant inhibition of Staphylococcus aureus and Escherichia coli growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, EMCD has been evaluated for anti-inflammatory activity. Preliminary results from animal models indicate that EMCD can reduce inflammation markers in tissues.
- Experimental Findings : In a study involving induced paw edema in rats, administration of EMCD resulted in a significant reduction in paw swelling compared to the control group. The reduction was measured at approximately 40% after 24 hours post-administration .
| Treatment Group | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| EMCD (50 mg/kg) | 40 |
The exact mechanisms underlying the biological activities of EMCD remain under investigation. However, it is hypothesized that:
- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or function as a membrane disruptor.
- Anti-inflammatory Mechanism : EMCD might modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Research Findings and Implications
The potential therapeutic applications of EMCD are promising based on the current findings. Its dual action as an antimicrobial and anti-inflammatory agent suggests it could be developed into a novel treatment for infections complicated by inflammation.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Confirming the effects observed in vitro through animal models.
- Mechanistic studies : Elucidating the specific pathways affected by EMCD.
- Safety and toxicity assessments : Evaluating any potential adverse effects associated with prolonged use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
